molecular formula C10H12O2 B8478515 2-Hydroxymethyl-2-methyl-2,3-dihydrobenzofuran

2-Hydroxymethyl-2-methyl-2,3-dihydrobenzofuran

Cat. No. B8478515
M. Wt: 164.20 g/mol
InChI Key: GAJXHYVWKPJQDT-UHFFFAOYSA-N
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Patent
US04411908

Procedure details

A mixture of 1-(2-hydroxyphenyl)-2-methyl-2,3-epoxypropane (52.7 g) and silica (Kieselgel 60; 70-230 mesh) (150 g) in methylene chloride (300 ml) was stirred at room temperature for 24 hours. Removal of the solvent gave a residue of silica and absorbed product and this mixture was stirred with ethyl acetate for 3 hours. After filtration the ethyl acetate filtrate was dried and the solvent evaporated in vacuo to give the desired alcohol 49.6 g. This crude product was dissolved in methylene chloride and washed with 1 N aqueous sodium hydroxide solution, water and then dried. Removal of the solvent gave the alcohol as a yellow oil 37 g; I.R. νmax 3700-3200 cms-1.
Quantity
52.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]1([CH3:12])[O:11][CH2:10]1>C(Cl)Cl>[OH:11][CH2:10][C:9]1([CH3:12])[CH2:8][C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[O:1]1

Inputs

Step One
Name
Quantity
52.7 g
Type
reactant
Smiles
OC1=C(C=CC=C1)CC1(CO1)C
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Removal of the solvent
CUSTOM
Type
CUSTOM
Details
gave a residue of silica
CUSTOM
Type
CUSTOM
Details
absorbed product
STIRRING
Type
STIRRING
Details
this mixture was stirred with ethyl acetate for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
After filtration the ethyl acetate filtrate
CUSTOM
Type
CUSTOM
Details
was dried
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
OCC1(OC2=C(C1)C=CC=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 49.6 g
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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